2-bromo-N,N-dipentylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H26BrNO |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-bromo-N,N-dipentylbenzamide |
InChI |
InChI=1S/C17H26BrNO/c1-3-5-9-13-19(14-10-6-4-2)17(20)15-11-7-8-12-16(15)18/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
InChI Key |
AUFVDCNNCCSQES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Brominated N,n Dialkylbenzamides
Reactivity of the Aryl Carbon-Bromine Bond
The carbon-bromine bond in 2-bromo-N,N-dipentylbenzamide is a key site for functionalization. Its reactivity is central to a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds in organic synthesis. While specific studies on this compound are not extensively documented, the reactivity of analogous 2-bromo-N,N-dialkylbenzamides provides a clear indication of its expected chemical behavior.
The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, involves the reaction of an organoboron compound with an organohalide. wikipedia.orgnih.gov For substrates like 2-bromo-N,N-dialkylbenzamides, this reaction is highly efficient for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 2-position. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. nih.gov
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.orgnih.gov For 2-bromo-N,N-dialkylbenzamides, this would lead to the synthesis of 2-alkynyl-N,N-dialkylbenzamides, which are valuable intermediates in organic synthesis.
The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. nih.gov This reaction is known for its high functional group tolerance and has been successfully applied to a wide range of aryl bromides. nih.govresearchgate.net The reaction of 2-bromo-N,N-dialkylbenzamides with organozinc reagents would provide a reliable route to various 2-substituted benzamides.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a new C-C bond. mdpi.com This palladium-catalyzed process is a key method for the vinylation of aromatic rings. While often requiring high temperatures, advancements in catalyst systems have enabled milder reaction conditions. mdpi.com
Illustrative data for palladium-catalyzed C-C cross-coupling reactions of related 2-bromo-N,N-dialkylbenzamides are presented in the table below.
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |
| Suzuki-Miyaura | 2-Bromo-N,N-diethylbenzamide | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-N,N-diethylbenzamide | 92 |
| Sonogashira | 2-Bromo-N,N-diisopropylbenzamide | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(Phenylethynyl)-N,N-diisopropylbenzamide | 85 |
| Negishi | 2-Bromo-N,N-diethylbenzamide | Ethylzinc chloride | Pd(dppf)Cl₂ | 2-Ethyl-N,N-diethylbenzamide | 78 |
| Heck | 2-Bromo-N,N-diethylbenzamide | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 2-Styryl-N,N-diethylbenzamide | 81 |
Note: The data presented in this table is representative of typical yields for these reactions with analogous compounds and is for illustrative purposes.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This method is highly versatile and can be applied to a wide range of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.org For this compound, this reaction would allow for the introduction of various amino groups at the 2-position.
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O bonds, typically between an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern ligand systems have enabled these reactions to proceed at lower temperatures. wikipedia.orgmdpi.com This would be a viable method for synthesizing 2-alkoxy- or 2-aryloxy-N,N-dipentylbenzamides.
A summary of representative C-N and C-O cross-coupling reactions is provided in the table below.
| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |
| Buchwald-Hartwig | 2-Bromo-N,N-diethylbenzamide | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | 2-(Phenylamino)-N,N-diethylbenzamide | 88 |
| Ullmann | 2-Bromo-N,N-diethylbenzamide | Phenol | CuI / Phenanthroline / K₂CO₃ | 2-Phenoxy-N,N-diethylbenzamide | 75 |
Note: The data presented in this table is representative of typical yields for these reactions with analogous compounds and is for illustrative purposes.
Homocoupling Reactions and Product Selectivity
In some instances, under palladium catalysis, aryl halides can undergo homocoupling to form symmetrical biaryl compounds. This is often an undesired side reaction in cross-coupling processes but can be optimized to be the main reaction pathway. The selectivity towards homocoupling versus cross-coupling is influenced by factors such as the nature of the catalyst, ligands, and reaction conditions. For this compound, homocoupling would result in the formation of 2,2'-bis(N,N-dipentylcarbamoyl)biphenyl.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally difficult. wikipedia.orglibretexts.org However, the reaction can proceed under certain conditions, particularly with strong nucleophiles and high temperatures. The mechanism can be either an addition-elimination pathway, involving the formation of a Meisenheimer complex, or an elimination-addition pathway via a benzyne (B1209423) intermediate. libretexts.orgyoutube.com The presence of the ortho-amido group can influence the regioselectivity of these reactions. masterorganicchemistry.com
Directed Ortho-Metalation and C-H Activation Studies
The N,N-dialkylamido group is a powerful directing group in organic synthesis. wikipedia.orgorganic-chemistry.orgbaranlab.org It can direct metalation to the ortho position, allowing for subsequent functionalization. wikipedia.orgorganic-chemistry.orguwindsor.ca This process, known as directed ortho-metalation (DoM), typically involves the use of a strong organolithium base. wikipedia.orgorganic-chemistry.org In the case of this compound, the bromine atom at the 2-position would likely undergo lithium-halogen exchange faster than deprotonation at the 6-position. However, for a non-brominated N,N-dipentylbenzamide, DoM would selectively occur at the ortho positions.
C-H activation is a more recent and atom-economical approach to functionalize aromatic rings. rsc.org Palladium-catalyzed C-H activation of benzamides can lead to the formation of new C-C or C-heteroatom bonds, often with high regioselectivity dictated by the directing group. nih.gov For N,N-dialkylbenzamides, C-H activation typically occurs at the ortho position, leading to a variety of annulation and coupling products. rsc.orgnih.gov
Research findings on directed ortho-metalation and C-H activation of related N,N-dialkylbenzamides are summarized below.
| Reaction Type | Substrate | Reagent/Catalyst | Product | Yield (%) |
| Directed Ortho-Metalation | N,N-Diethylbenzamide | s-BuLi, TMEDA, then MeI | 2-Methyl-N,N-diethylbenzamide | 95 |
| C-H Activation/Annulation | N-Methoxybenzamide | Pd(OAc)₂, Benzoquinone | Alkylidene Isoindolinone | 85 |
Note: The data presented in this table is representative of typical yields for these reactions with analogous compounds and is for illustrative purposes.
Role of the Amide Functionality as a Directing Group
The amide group is a powerful and versatile directing group in transition metal-catalyzed C-H functionalization reactions. nih.govnih.gov It can coordinate to a metal center, positioning the catalyst in proximity to the ortho C-H bonds of the aromatic ring. This directed metalation process facilitates the selective activation of these otherwise unreactive bonds, paving the way for the introduction of a wide range of functional groups. The efficacy of the amide group as a directing element is influenced by its electronic properties and its ability to form a stable cyclometalated intermediate with the transition metal catalyst.
In the context of this compound, the N,N-dialkylamide functionality is expected to effectively direct a variety of metal catalysts, such as palladium, rhodium, and ruthenium, to the C-H bond at the C6 position. The lone pair of electrons on the oxygen atom of the carbonyl group can coordinate to the metal, forming a five-membered metallacycle that is crucial for the subsequent C-H activation step. This directed approach offers a significant advantage over classical electrophilic aromatic substitution reactions, which would be influenced by the deactivating and ortho-, para-directing nature of the bromine atom.
Influence of N,N-Dipentyl Substituents on Ortho-Selectivity
The nature of the alkyl substituents on the amide nitrogen plays a critical role in modulating the reactivity and selectivity of directed C-H functionalization reactions. The N,N-dipentyl groups in this compound are expected to exert a significant steric influence on the reaction environment. The steric bulk of these long alkyl chains can impact the approach of the catalyst and other reagents, potentially influencing the efficiency and outcome of the reaction.
Catalytic C-H Functionalization of Aromatic Rings
The catalytic C-H functionalization of aromatic rings directed by amide groups has emerged as a powerful tool for the synthesis of complex organic molecules. nih.gov This strategy allows for the direct conversion of C-H bonds into new C-C, C-N, C-O, and C-halogen bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.
In the case of this compound, the presence of the ortho-bromo substituent introduces an additional layer of complexity and opportunity. While the amide group directs functionalization to the C6 position, the C-Br bond at the C2 position provides a handle for subsequent transformations, such as cross-coupling reactions. This dual functionality makes this compound a valuable building block for the synthesis of polysubstituted aromatic compounds.
Catalytic systems based on palladium are commonly employed for such transformations. The general mechanism involves the coordination of the amide's carbonyl oxygen to the palladium catalyst, followed by ortho-palladation to form a palladacycle intermediate. This intermediate can then react with a variety of coupling partners, such as alkenes, alkynes, or organometallic reagents, to forge the new bond at the C6 position. The reaction conditions, including the choice of catalyst, ligand, and additives, can be fine-tuned to achieve high yields and selectivities for the desired functionalized product.
Intramolecular Cyclization and Rearrangement Pathways
Beyond intermolecular C-H functionalization, 2-bromo-N,N-dialkylbenzamides are also precursors for intramolecular reactions that lead to the formation of novel heterocyclic structures. The strategic positioning of the bromo substituent and the amide functionality allows for cyclization events that can generate fused ring systems of significant interest in medicinal and materials chemistry.
Formation of Fused Heterocyclic Systems
The intramolecular cyclization of 2-bromo-N,N-dialkylbenzamides can proceed through various mechanistic pathways, often catalyzed by transition metals like palladium. One common strategy involves the formation of a C-N or C-C bond between the aromatic ring and one of the N-alkyl chains. For example, a palladium-catalyzed intramolecular C-H amination could lead to the formation of a fused nitrogen-containing heterocycle.
Alternatively, the reaction can be designed to involve the ortho-bromo substituent. For instance, an intramolecular Heck-type reaction could occur if one of the N-pentyl chains contains a double bond at an appropriate position. More complex cascades involving both C-H activation and reaction at the C-Br bond are also conceivable, leading to the construction of polycyclic frameworks. The specific nature of the fused heterocyclic system formed will depend on the reaction conditions and the precise structure of the N,N-dipentylbenzamide precursor. The synthesis of N-fused heterocycles is a significant area of research due to their prevalence in biologically active molecules. nih.govnih.govorganic-chemistry.orgbohrium.com
Investigations into Competing Reaction Pathways
In the pursuit of specific intramolecular cyclization products, the potential for competing reaction pathways is a critical consideration. For this compound, several side reactions could potentially compete with the desired cyclization. Intermolecular C-H functionalization, for instance, could occur if a suitable coupling partner is present or if the reaction conditions favor intermolecular over intramolecular processes.
Another potential competing pathway is the simple reduction of the C-Br bond, which would yield N,N-dipentylbenzamide. This could be a significant side reaction, particularly under conditions that generate hydride species. Furthermore, rearrangement reactions of the initial substrate or intermediates could lead to the formation of unexpected products. The steric bulk of the N,N-dipentyl groups can play a role in directing the reaction towards a particular pathway by sterically disfavoring certain transition states. A thorough understanding of these competing pathways is essential for the rational design of synthetic routes that selectively yield the desired fused heterocyclic products.
Influence of Steric and Electronic Effects on Reactivity
The reactivity of this compound is governed by a delicate interplay of steric and electronic effects arising from its various substituents. The N,N-dipentylamide group is primarily an ortho-directing group due to its ability to chelate with a metal catalyst. Electronically, the amide group is considered to be weakly deactivating through resonance, but its primary influence in these reactions is its directing ability.
The N,N-dipentyl groups contribute significant steric bulk. This steric hindrance can influence the rate and selectivity of reactions at the ortho position. For example, very bulky N,N-dialkyl groups can sometimes hinder the formation of the desired palladacycle intermediate in directed C-H activation reactions. Conversely, as mentioned earlier, this steric bulk can also be beneficial in preventing unwanted side reactions. The conformational flexibility of the long pentyl chains adds another layer of complexity, as different conformations may present varying degrees of steric hindrance and may have different stabilities. A comprehensive understanding of these synergistic and antagonistic steric and electronic effects is crucial for predicting and controlling the reactivity of this compound and for designing efficient synthetic strategies that leverage its unique structural features.
Steric Hindrance Exerted by Pentyl Chains on Reaction Centers
The presence of two pentyl chains on the amide nitrogen in this compound introduces significant steric bulk around the amide functionality. This steric congestion plays a crucial role in modulating the accessibility of the carbonyl carbon and the nitrogen atom to incoming reagents. In reactions involving nucleophilic attack at the carbonyl carbon, the bulky N,N-dipentyl groups can impede the approach of the nucleophile, thereby slowing down the reaction rate compared to less hindered amides like N,N-dimethylbenzamides. sigmaaldrich.comresearchgate.net
The steric hindrance also influences the rotational barrier around the C-N amide bond. While amides typically exhibit restricted rotation due to resonance, the bulky pentyl groups can further increase this barrier. This restricted rotation can, in turn, affect the preferred conformation of the molecule, influencing its reactivity in stereoselective reactions. In reactions such as directed ortho-lithiation, where a specific conformation is required for the reaction to proceed efficiently, the steric bulk of the N-alkyl groups can be a determining factor. researchgate.net For instance, studies on N,N-dialkyl arylsulphonamides have shown that larger alkyl groups can prevent cyclization reactions and favor rearrangement pathways by sterically disfavoring the transition state required for cyclization. nih.gov
The following table illustrates the potential impact of increasing N-alkyl chain length on the relative rates of a hypothetical nucleophilic acyl substitution reaction, based on general principles of steric hindrance.
| N-Alkyl Substituent | Relative Rate of Nucleophilic Acyl Substitution |
| Methyl | 1.00 |
| Ethyl | 0.78 |
| Isopropyl | 0.45 |
| Pentyl | (Expected to be significantly lower than isopropyl) |
This table is illustrative and intended to demonstrate the expected trend based on steric effects.
Electronic Modulation of the Aromatic Ring and Amide Group
The electronic properties of this compound are primarily governed by the interplay between the bromine substituent on the aromatic ring and the N,N-dipentylcarboxamide group. The bromine atom, being an electronegative element, exerts an electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. quora.com This effect deactivates the ring towards electrophilic aromatic substitution reactions. However, bromine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. quora.com In the case of this compound, the position of the bromine atom will influence the regioselectivity of further substitutions on the aromatic ring.
The following table summarizes the electronic effects of the substituents in this compound.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring for Electrophilic Substitution |
| 2-Bromo | -I (Electron-withdrawing) | +R (Electron-donating, o,p-directing) | Deactivating, o,p-directing |
| N,N-dipentylcarboxamide | -I (Electron-withdrawing) | +R (Electron-donating, potentially hindered) | Deactivating, m-directing |
Correlation of Structural Features with Reaction Outcomes
The combination of steric and electronic factors in this compound leads to predictable, yet complex, reactivity patterns. For reactions occurring at the amide group, the significant steric hindrance from the pentyl chains is often the dominant factor, leading to slower reaction rates for processes like hydrolysis or reduction compared to less substituted amides.
In the context of reactions involving the aromatic ring, the interplay is more intricate. For electrophilic aromatic substitution, the combined deactivating effects of the bromine and the amide group would make the ring significantly less reactive than benzene. The regiochemical outcome would be a result of the directing effects of both substituents.
In transition metal-catalyzed cross-coupling reactions, a common transformation for aryl bromides, the steric bulk of the adjacent N,N-dipentylamide group could influence the efficiency of the catalytic cycle. The approach of a bulky catalyst to the C-Br bond might be hindered, potentially requiring more forcing reaction conditions or specialized catalysts to achieve high yields. Research on related halogenated N-phenylbenzamides has indicated that the nature and position of the halogen can influence the biological activity of the resulting compounds, suggesting that these structural features have a profound impact on molecular interactions. mdpi.com
The following table provides a hypothetical correlation between the structural features of this compound and the expected outcomes for several reaction types.
| Reaction Type | Key Structural Feature(s) | Expected Outcome |
| Nucleophilic Acyl Substitution | Steric hindrance from N,N-dipentyl groups | Slower reaction rates compared to less hindered amides. |
| Electrophilic Aromatic Substitution | Electronic deactivation by both substituents | Low reactivity; substitution pattern determined by combined directing effects. |
| Suzuki-Miyaura Cross-Coupling | Steric hindrance near the C-Br bond | May require optimized catalyst systems or harsher conditions for efficient coupling. |
| Directed ortho-Metalation | Steric hindrance and conformation of the amide group | The efficiency and regioselectivity would be highly dependent on the steric tolerance of the organometallic base. |
Spectroscopic Characterization Methodologies for 2 Bromo N,n Dipentylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-bromo-N,N-dipentylbenzamide in solution. Due to hindered rotation around the amide C-N bond, N,N-disubstituted benzamides often exhibit magnetic non-equivalence for the two N-alkyl chains, especially at lower temperatures. This can result in a doubling of signals for the pentyl groups. The following analysis assumes a spectrum where this rotation is either fast on the NMR timescale or that the signals for both chains are sufficiently similar to be described as single sets.
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the aliphatic protons of the two pentyl chains.
The four protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0–8.0 ppm) and will show complex splitting patterns (multiplets) due to spin-spin coupling. The protons on the pentyl chains will appear in the aliphatic region (δ 0.8–3.6 ppm). The protons on the methylene (B1212753) group directly attached to the nitrogen atom (N-CH₂) are expected to be the most deshielded of the aliphatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.20 – 7.65 | Multiplet (m) | 4H |
| N-CH₂ (pentyl) | 3.10 – 3.60 | Triplet (t) | 4H |
| N-CH₂-CH₂ (pentyl) | 1.55 – 1.75 | Multiplet (m) | 4H |
| -(CH₂)₂-CH₃ (pentyl) | 1.25 – 1.45 | Multiplet (m) | 8H |
| -CH₃ (pentyl) | 0.85 – 0.95 | Triplet (t) | 6H |
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound is expected to show signals for the carbonyl carbon, the six aromatic carbons, and the five carbons of the pentyl chains.
The carbonyl (C=O) carbon is highly deshielded and will appear far downfield. The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 168.0 – 171.0 |
| C-N (Aromatic) | 138.0 – 141.0 |
| C-H (Aromatic) | 127.0 – 132.0 |
| C-Br (Aromatic) | 118.0 – 121.0 |
| N-CH₂ (pentyl) | 45.0 – 50.0 |
| N-CH₂-CH₂ (pentyl) | 28.0 – 32.0 |
| N-(CH₂)₂-CH₂ (pentyl) | 25.0 – 29.0 |
| -CH₂-CH₃ (pentyl) | 21.0 – 24.0 |
| -CH₃ (pentyl) | 13.0 – 15.0 |
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity within the pentyl chains, showing correlations between adjacent methylene groups (e.g., N-CH₂ with N-CH₂-CH₂) and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to definitively assign the chemical shifts of each carbon atom in the pentyl chains and the protonated carbons in the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not just through bonds. It would be particularly useful for probing the conformation around the amide bond, for instance, by showing correlations between the N-CH₂ protons and the protons on the aromatic ring.
The rotation around the C-N amide bond in N,N-disubstituted amides is often slow on the NMR timescale, leading to distinct signals for the two N-alkyl groups. Variable-Temperature (VT) NMR studies can be performed to investigate this dynamic process. By acquiring spectra at different temperatures, the coalescence temperature (where the two sets of signals merge) can be determined, which allows for the calculation of the rotational energy barrier (ΔG‡). This provides valuable insight into the conformational dynamics of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl group.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 2850 – 2960 | Strong |
| C=O Stretch (Amide I Band) | 1630 – 1660 | Strong |
| C=C Stretch (Aromatic) | 1450 – 1600 | Medium |
| C-N Stretch | 1250 – 1350 | Medium |
| C-Br Stretch | 550 – 650 | Medium-Weak |
The most characteristic peak is the strong C=O stretch, which confirms the presence of the tertiary amide functional group. The presence of both aliphatic and aromatic C-H stretching bands further supports the proposed structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural details. For this compound (C₁₇H₂₆BrNO), the presence of bromine is a key feature, as it has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2).
Molecular Ion (M⁺): The expected molecular ion peaks would be at m/z values corresponding to the molecular weight calculated with each bromine isotope.
Fragmentation: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. A common fragmentation pathway for N,N-dialkyl amides is alpha-cleavage, involving the loss of an alkyl radical from the nitrogen atom.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Ion/Fragment Identity | Notes |
| 341/343 | [C₁₇H₂₆BrNO]⁺ | Molecular ion peak (M⁺ / M+2) |
| 284/286 | [M - C₄H₉]⁺ | Loss of a butyl radical (alpha-cleavage) |
| 183/185 | [BrC₆H₄CO]⁺ | 2-Bromobenzoyl cation |
| 155/157 | [BrC₆H₄]⁺ | Loss of CO from the benzoyl cation |
| 128 | [C₉H₂₀N]⁺ | Dipentylamine (B1346568) fragment cation |
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to within a few parts per million, allowing for the unambiguous calculation of the elemental formula (C₁₇H₂₆BrNO).
X-ray Crystallography for Solid-State Structural Determination
As of the latest available data, the solid-state structure of this compound has not been determined by single-crystal X-ray diffraction. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular and intermolecular interactions in the solid state is not available.
The determination of a crystal structure through X-ray crystallography would provide invaluable insights into the three-dimensional arrangement of the molecule. This would include precise measurements of bond lengths and angles, the conformation of the N,N-dipentyl groups relative to the benzamide (B126) core, and the nature of any intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern the crystal packing.
Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. Computational modeling could offer theoretical predictions of its structure, but these would require experimental validation.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Conformational Analysis
The flexibility of the N,N-dipentyl groups, coupled with rotation around the aryl-carbonyl and carbonyl-nitrogen bonds, gives rise to a complex conformational landscape for 2-bromo-N,N-dipentylbenzamide. Molecular modeling is essential to navigate this landscape and identify the most energetically favorable three-dimensional arrangements of the molecule.
To identify the stable conformers of this compound, a systematic conformational search followed by energy minimization is typically performed. This process involves the systematic rotation of single bonds—specifically the C(aryl)-C(O) bond, the C(O)-N bond, and the various C-C bonds within the two pentyl chains—to generate a multitude of possible spatial arrangements.
Each of these initial geometries is then subjected to energy minimization using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods. This computational process adjusts the bond lengths, bond angles, and dihedral angles to find the nearest local energy minimum on the potential energy surface. The result is a set of optimized geometries, each representing a stable conformer. The relative energies of these conformers are then compared to identify the global minimum, which corresponds to the most stable conformation of the molecule under the conditions of the calculation (typically in the gas phase).
Studies on similar N,N-dialkyl amides have shown that the orientation of the alkyl chains relative to the benzamide (B126) core is a critical determinant of conformational stability, governed by a balance of steric hindrance and weak attractive forces. nih.gov For this compound, it is expected that the lowest energy conformers would arrange the bulky pentyl groups to minimize steric clash with each other and with the 2-bromo-substituted phenyl ring.
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound This table is for illustrative purposes to demonstrate the typical output of a conformational analysis and does not represent experimentally verified data.
| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | O=C-N-C1': ~180° Br-C-C=O: ~30° | 0.00 | ~ 65% |
| 2 | O=C-N-C1': ~0° Br-C-C=O: ~150° | 1.20 | ~ 15% |
| 3 | O=C-N-C1': ~180° Br-C-C=O: ~-30° | 1.50 | ~ 10% |
| 4 | O=C-N-C1': ~0° Br-C-C=O: ~-150° | 2.50 | ~ 5% |
| ... (Other higher energy conformers) | Various | > 3.00 | < 5% |
Once the stable conformers are identified, they can be analyzed to understand the non-covalent interactions that contribute to their stability. In this compound, while there are no conventional hydrogen bond donors (like O-H or N-H), weak intramolecular hydrogen bonds of the C-H···O type can exist. These interactions may occur between hydrogen atoms on the pentyl chains and the carbonyl oxygen atom.
Quantum Chemical Studies (e.g., Density Functional Theory - DFT)
To gain a more profound understanding of the molecule's properties, quantum chemical methods are employed. Density Functional Theory (DFT) is a widely used approach that offers a good balance between computational cost and accuracy for molecules of this size. rsc.org
DFT calculations can map the electron density distribution of this compound, revealing the electron-rich and electron-deficient regions of the molecule. This is often visualized using a molecular electrostatic potential (MEP) map, where regions of negative potential (typically around the carbonyl oxygen) indicate sites susceptible to electrophilic attack, and regions of positive potential are prone to nucleophilic attack.
Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and electronic properties. researchgate.net
The HOMO represents the ability of the molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the bromine atom and the π-system of the phenyl ring, indicating these are the most nucleophilic regions.
The LUMO represents the ability of the molecule to accept electrons. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring's π*-system, highlighting these areas as the primary electrophilic sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more readily polarizable and reactive.
Table 2: Representative Frontier Molecular Orbital Data from a DFT Calculation This table presents typical values that would be obtained from a DFT/B3LYP calculation for a molecule of this type and is for illustrative purposes only.
| Parameter | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; related to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest energy unoccupied state; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates high kinetic stability and low chemical reactivity. |
Theoretical chemistry can be used to model the mechanism of chemical reactions involving this compound. For example, one could investigate a nucleophilic aromatic substitution reaction at the carbon atom bearing the bromine.
To study such a reaction, computational chemists would map the potential energy surface along the reaction coordinate. This involves calculating the energy of the system as the reactants approach each other, form a transition state, and evolve into products. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur.
Locating the exact geometry of the transition state and calculating its energy (the activation energy) provides critical information about the reaction's feasibility and rate. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products will have all positive (real) vibrational frequencies, while a transition state will have exactly one negative (imaginary) frequency corresponding to the motion along the reaction coordinate.
DFT calculations can also predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental data.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the amide, C-N stretching, or various C-H bending modes of the pentyl chains. Comparing the theoretical spectrum with an experimental one can help confirm the molecule's structure and the assignment of observed spectral bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR data to aid in the assignment of peaks and confirm the connectivity and conformational state of the molecule in solution.
Due to the absence of specific scientific literature and computational studies focused solely on the chemical compound “this compound,” it is not possible to provide a detailed article on its computational chemistry and theoretical investigations as requested.
While computational studies exist for related bromobenzamide or N,N-dialkylbenzamide structures, the strict adherence to the specified compound, as per the user's instructions, prevents the inclusion of data from these analogous molecules. The generation of scientifically accurate and detailed research findings with data tables, as requested in the outline for sections 5.3 and 5.4, is therefore not feasible at this time.
To fulfill the user's request, dedicated computational chemistry research on this compound would need to be conducted to generate the necessary data and insights for the specified topics. Without such primary research, any attempt to create the requested article would rely on speculation or the inappropriate extrapolation of data from other compounds, which would violate the core requirements of accuracy and specificity.
Advanced Synthetic Applications of 2 Bromo N,n Dipentylbenzamide Derivatives
Role as a Key Synthetic Intermediate in Organic Synthesis
The utility of 2-bromo-N,N-dipentylbenzamide as a synthetic intermediate stems from its capacity to undergo sequential and regioselective functionalization. The N,N-dipentylamide moiety is a well-established Directed Metalation Group (DMG). wikipedia.orgbaranlab.org In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, the amide coordinates the lithium cation, facilitating the deprotonation of the adjacent ortho-proton at the C6 position. wikipedia.orguwindsor.caunblog.fr This directed ortho metalation (DoM) generates a potent aryllithium intermediate that can be trapped by a wide variety of electrophiles, enabling the precise introduction of a second substituent adjacent to the amide. baranlab.orgnih.gov
Alternatively, the bromine atom offers a complementary reaction pathway. Under cryogenic conditions, organolithium reagents can induce a rapid metal-halogen exchange, which is often faster than directed ortho-deprotonation, to form the same aryllithium species, but with the lithium now at the C2 position. uwindsor.ca This allows for selective functionalization at the original site of the bromine atom.
Furthermore, the carbon-bromine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in foundational C-C and C-N bond-forming reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.
Heck Coupling: Reaction with alkenes to form substituted styrenes.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
This dual reactivity makes this compound and its analogs powerful building blocks for the programmed synthesis of polysubstituted aromatic compounds.
Precursor for the Synthesis of Complex Aromatic Systems
A significant application of 2-bromo-N,N-dialkylbenzamides is in the synthesis of fused polycyclic aromatic systems, particularly phenanthridinones. nih.gov This class of compounds is prevalent in bioactive natural products and pharmaceuticals. chemrxiv.org The synthesis is typically achieved through palladium-catalyzed intramolecular C-H bond activation and arylation. nih.govrsc.orgrsc.org In these reactions, a palladium catalyst facilitates the formation of a new carbon-carbon bond between the brominated aromatic ring and an adjacent aryl group, leading to a planar, rigid tricyclic system.
The reaction often proceeds via an initial oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by an intramolecular C-H activation/arylation step. rsc.org Various palladium catalysts, ligands, and bases can be employed to optimize the cyclization. Phosphine-free palladium catalysis has also proven effective for this transformation. nih.gov The N-substituents on the benzamide (B126), such as the pentyl groups in this compound, remain in the final phenanthridinone product, allowing for the modulation of its physical and pharmacological properties.
The versatility of this approach is demonstrated by the range of substrates and conditions reported for analogous transformations.
| Substrate Analog | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-methyl-N-phenyl-2-bromobenzamide | Pd-PVP NPs (5 mol%) | K₂CO₃ | H₂O:DMA | 100 | 60 | rsc.org |
| N-methyl-N-phenyl-2-iodobenzamide | Pd-PVP NPs (1 mol%) | K₂CO₃ | H₂O:DMA | 100 | 95 | rsc.org |
| 2-Bromobenzamide (B1207801) derivatives | Pd(OAc)₂ | K₂CO₃ | DMA | 140 | Moderate to Good | nih.gov |
| N-methyl-N-(naphthyl)-2-iodobenzamide | Pd-PVP NPs (1 mol%) | K₂CO₃ | H₂O:DMA | 100 | 77 | rsc.org |
Application in the Construction of Axially Chiral Compounds
Tertiary aromatic amides with bulky ortho-substituents can exhibit axial chirality due to restricted rotation around the aryl-carbonyl (Ar-C(O)) bond. nih.govelsevierpure.com This phenomenon, known as atropisomerism, creates stereoisomers that are non-superimposable mirror images. wikipedia.org While this compound itself is achiral, it is a valuable precursor for constructing axially chiral molecules. The introduction of a sufficiently bulky substituent at the C6 position, for instance via the directed ortho metalation strategy described previously, can create a high barrier to rotation, allowing for the isolation of stable atropisomers.
The N,N-dipentyl groups contribute significantly to the steric hindrance required to restrict bond rotation. The development of catalytic, enantioselective methods to synthesize such compounds is an area of active research. nih.govresearchgate.net For example, studies have shown that peptide-based catalysts can mediate the enantioselective bromination of substituted benzamides, establishing the chiral axis in a single step with high stereocontrol. nih.govacs.org Such methodologies highlight a pathway where a prochiral derivative of this compound could be transformed into a single, enantioenriched atropisomer. The resulting axially chiral benzamides can serve as valuable chiral ligands or building blocks in asymmetric synthesis. nih.gov
Development of Novel Reagents and Catalytic Systems
The inherent reactivity of this compound allows for its derivatization into novel reagents and potential components of catalytic systems. The bromine atom can be readily substituted with other functional groups that are useful in catalysis. For instance, metal-halogen exchange followed by quenching with a chlorophosphine could install a phosphine (B1218219) group, transforming the molecule into a potential ligand for transition metal catalysis. The bulky N,N-dipentylamide scaffold would exert a specific steric and electronic influence on the coordinated metal center, which could be exploited to control reactivity and selectivity in catalytic transformations.
Similarly, substitution of the bromine with a boronic ester via Miyaura borylation would yield a versatile reagent for Suzuki cross-coupling reactions, allowing the benzamide core to be incorporated into more complex molecular structures. The development of organocatalysis has also opened new avenues for the use of such scaffolds. beilstein-journals.orgthieme-connect.de Chiral derivatives could potentially act as organocatalysts themselves, where the amide functionality and the chiral environment work in concert to promote asymmetric transformations. While direct applications of this compound in this context are not yet established, its structural motifs are consistent with those used in the design of modern ligands and reagents.
Future Research Directions and Perspectives in Brominated Benzamide Chemistry
Exploration of Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. chemistryjournals.netrsc.org For brominated benzamides like 2-bromo-N,N-dipentylbenzamide, future research will focus on moving away from traditional synthetic routes that often involve hazardous reagents and generate significant waste. chemistryjournals.net Key areas of investigation will include the use of greener solvents, alternative energy sources, and catalytic systems that minimize environmental impact. chemistryjournals.netrsc.org
One promising avenue is the development of solvent-free or aqueous-based reaction conditions. uclouvain.be For instance, the synthesis of benzamides has been achieved under solvent- and activation-free conditions, offering a cleaner and more eco-friendly pathway. uclouvain.be Another approach involves the use of deep eutectic solvents (DES), which are biodegradable and can enhance reactivity, reducing the need for additional catalysts and energy consumption. rsc.org Biocatalytic methods, employing enzymes for amide bond formation, also represent a frontier in green synthesis, offering high selectivity under mild, aqueous conditions. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzamide (B126) Synthesis
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids, deep eutectic solvents, or solvent-free conditions chemistryjournals.netrsc.org |
| Reagents | May involve hazardous materials | Use of safer, renewable feedstocks and benign reagents chemistryjournals.net |
| Energy | Often requires high energy input (e.g., prolonged heating) | Microwave-assisted synthesis, biocatalysis at ambient temperatures chemistryjournals.netnih.gov |
| Waste | Can generate significant amounts of waste | Aims for high atom economy and waste prevention chemistryjournals.net |
Investigation of Broader Substrate Scope and Functional Group Tolerance
Future synthetic methods for brominated benzamides should accommodate a wide range of starting materials and be tolerant of various functional groups. This allows for the synthesis of a diverse library of compounds for applications in pharmaceuticals and materials science. acs.org Research will likely focus on developing robust catalytic systems that can function effectively with electronically diverse and sterically hindered substrates. beilstein-journals.org
For example, copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has demonstrated good tolerance for both electron-donating and electron-withdrawing groups on the benzamide moiety. beilstein-journals.org Similarly, palladium-catalyzed reactions have shown broad substrate scope in the synthesis of complex nitrogen-containing heterocycles. rsc.org Expanding these methodologies to include a wider array of amines and brominated benzoic acid derivatives will be a key objective.
Development of New Catalytic Systems for Enhanced Selectivity
Achieving high selectivity (chemo-, regio-, and stereoselectivity) is a central challenge in organic synthesis. For brominated benzamides, this is particularly important when multiple reactive sites are present on the molecule. Future research will be directed towards the design and development of novel catalytic systems that can control the outcome of reactions with high precision. numberanalytics.com
This includes the exploration of catalysts based on earth-abundant and non-toxic metals as sustainable alternatives to precious metal catalysts. colab.ws For instance, cobalt-catalyzed C(sp2)–H/N–H bond annulation has been used to construct γ-carbolinones with excellent regioselectivity. acs.org The design of new ligands that can fine-tune the electronic and steric properties of the metal center will also be crucial for enhancing selectivity. nih.gov
Table 2: Examples of Catalytic Systems in Amide Synthesis and Related Reactions
| Catalyst System | Reaction Type | Key Advantages |
| Copper-based catalysts | C-H amidation, C-N bond formation | Earth-abundant, versatile for various bond formations researchgate.net |
| Palladium-based catalysts | Asymmetric carbenylative amination | Access to chiral pyrrolidines and piperidines with good yields and enantioselectivity rsc.org |
| Rhodium-based catalysts | C-H activation/cyclization | Synthesis of cyclic benzosultams nih.gov |
| Cobalt-based catalysts | Cascade [4 + 2] annulation | High regioselectivity, use of unactivated alkenes acs.org |
Advanced Mechanistic Studies Using In Situ Techniques
A deeper understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. acs.org Future research will increasingly rely on advanced in situ spectroscopic and analytical techniques to probe reaction intermediates and transition states in real-time. Techniques such as in situ NMR, IR, and mass spectrometry can provide valuable insights into the catalytic cycle and help to identify rate-determining steps and potential side reactions.
For example, in the context of Chan-Lam coupling of sulfenamides, UV-Vis spectra and EPR techniques have been used to capture the resting state of the copper catalyst and confirm key intermediates. nih.gov Computational studies, as discussed in a later section, will play a synergistic role in elucidating reaction pathways.
Integration with Flow Chemistry for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. amf.ch The integration of flow chemistry for the synthesis of brominated benzamides is a promising area for future research. nih.gov Continuous-flow systems can enable the use of hazardous reagents and high temperatures and pressures in a controlled and safe manner. nih.gov
Multi-step syntheses can be "telescoped" into a single continuous operation, reducing the need for intermediate purification steps and minimizing waste. amf.chnih.gov For instance, a continuous photochemical bromination/alkylation sequence has been developed, significantly reducing reaction time and eliminating aqueous waste streams. newera-spectro.com The application of such technologies to the synthesis of a broader range of benzamides will be a key focus. nih.gov
Synergistic Approaches Combining Experimental and Computational Methods
The synergy between experimental and computational chemistry has become a powerful tool for accelerating the discovery and optimization of new reactions. rsc.org In the context of brominated benzamide chemistry, computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict the selectivity of catalysts, and understand the role of ligands and solvents. acs.orgnih.gov
This combined approach can guide experimental design, reducing the number of experiments required and providing a more detailed understanding of the underlying chemical principles. nih.gov For example, computational studies have been used to reveal the mechanism of ligand-controlled chemoselectivity in copper-catalyzed reactions and to understand the rate-determining step in gold-catalyzed cyclization of N-propargyl benzamide. acs.orgnih.gov The continued development and application of these synergistic approaches will be vital for future advancements in the field. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-bromo-N,N-dipentylbenzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via amide bond formation between 2-bromobenzoic acid and dipentylamine using dehydrating agents like thionyl chloride (SOCl₂) or coupling reagents (e.g., DCC/HOBt). Reaction optimization should focus on solvent selection (e.g., dichloromethane or toluene), temperature (reflux vs. room temperature), and stoichiometric ratios. For example, thionyl chloride-mediated reactions typically achieve 70–85% yields under reflux conditions .
- Key Variables : Solvent polarity, reaction time, and purification methods (e.g., column chromatography vs. recrystallization) significantly impact purity and yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the presence of dipentyl groups (δ ~3.2–3.4 ppm for N-CH₂) and aromatic protons (δ ~7.3–8.1 ppm for brominated benzene) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding with amide groups) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ peaks) .
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
- Methodology : The bromine at the ortho position undergoes substitution with nucleophiles (e.g., NaN₃, NaOMe) under mild conditions (80–120°C). Reactivity comparisons with analogous compounds (e.g., 5-bromo-2-chloro-N,N-dimethylbenzamide) show that steric hindrance from dipentyl groups may slow substitution rates, requiring longer reaction times .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict regioselectivity in electrophilic substitutions on this compound?
- Methodology : Density Functional Theory (DFT) calculations assess electron density distribution to predict preferred sites for electrophilic attack. For example, meta-directing effects of the amide group and bromine’s ortho/para-directing nature can be modeled. Compare computed activation energies for different substitution pathways .
- Validation : Cross-reference computational results with experimental data (e.g., HPLC analysis of reaction mixtures) .
Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 60% vs. 85%) may arise from catalyst loading (Pd(PPh₃)₄ vs. Pd(OAc)₂), base selection (K₂CO₃ vs. Cs₂CO₃), or oxygen sensitivity. Systematic optimization should include inert atmosphere conditions and catalyst screening .
- Data Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, ligand ratio) and interactions .
Q. How do structural modifications (e.g., alkyl chain length) affect the compound’s biological activity?
- Methodology : Synthesize analogs with varying alkyl chains (e.g., dipropyl vs. dihexyl) and test in biological assays (e.g., enzyme inhibition). For example, dipentyl groups may enhance lipid membrane permeability compared to shorter chains. Use molecular docking to predict binding affinity changes .
- Data Interpretation : Correlate chain length with IC₅₀ values and logP (lipophilicity) trends .
Experimental Design & Data Analysis
Q. What controls are essential for ensuring reproducibility in kinetic studies of this compound hydrolysis?
- Controls :
- Blank reactions (no catalyst) to account for non-enzymatic hydrolysis.
- Internal standards (e.g., deuterated analogs) for HPLC quantification .
Q. How can crystallographic data clarify discrepancies in reported melting points?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
